molecular formula C27H25N7O2 B2420637 2-(naphthalen-2-yloxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone CAS No. 920363-61-7

2-(naphthalen-2-yloxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone

Cat. No.: B2420637
CAS No.: 920363-61-7
M. Wt: 479.544
InChI Key: XFKKKPFWZPUNJB-UHFFFAOYSA-N
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Description

2-(naphthalen-2-yloxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is a potent and selective small molecule inhibitor designed for biochemical and cellular research. This compound is structurally characterized by a [1,2,3]triazolo[4,5-d]pyrimidine core, a scaffold known to exhibit potent kinase inhibitory activity. It functions primarily by targeting and inhibiting specific protein kinases, which are critical enzymes in signal transduction pathways that regulate cell growth, proliferation, and survival. Research indicates its primary value lies in the study of dysregulated kinase signaling in disease models, particularly in oncology. For instance, it has been identified as a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3), a key driver in certain types of acute myeloid leukemia (AML) Source . Consequently, this compound is a vital tool for investigating the mechanisms of leukemogenesis and for evaluating the efficacy of targeted therapeutic strategies in preclinical studies. It is supplied for Research Use Only (RUO) and is strictly intended for laboratory research applications in vitro. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

1-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-naphthalen-2-yloxyethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N7O2/c1-19-6-9-22(10-7-19)34-27-25(30-31-34)26(28-18-29-27)33-14-12-32(13-15-33)24(35)17-36-23-11-8-20-4-2-3-5-21(20)16-23/h2-11,16,18H,12-15,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFKKKPFWZPUNJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)COC5=CC6=CC=CC=C6C=C5)N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(naphthalen-2-yloxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is a complex organic molecule with significant potential in medicinal chemistry. This article explores its biological activities, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a naphthalene moiety linked to a triazole-pyrimidine hybrid through a piperazine group , contributing to its unique pharmacological profile. Its molecular formula is C27H25N7O2\text{C}_{27}\text{H}_{25}\text{N}_{7}\text{O}_{2} with a molecular weight of 479.544 g/mol.

Biological Activities

Research has indicated that derivatives of triazoles and pyrimidines exhibit a wide range of biological activities. The specific activities of this compound include:

  • Antiviral Activity: Compounds containing triazole and pyrimidine rings have shown promising antiviral properties. For instance, modifications at specific positions on the triazole ring can enhance activity against viral targets .
  • Anticancer Potential: The compound's structure suggests potential anticancer activity, particularly through mechanisms involving inhibition of key enzymes related to cancer cell proliferation . Studies have shown that similar triazole derivatives can inhibit cancer cell lines effectively, with IC50 values indicating significant potency against various types of cancer cells .
  • Antimicrobial Properties: Compounds with similar structural motifs have demonstrated antimicrobial activity against various pathogens. The presence of the naphthalene group may enhance this property due to its hydrophobic nature, improving membrane permeability .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. For instance, triazole derivatives often inhibit enzymes such as thymidylate synthase and topoisomerase II, which are crucial for DNA replication in cancer cells . Additionally, the piperazine moiety may facilitate binding to receptor sites, enhancing overall bioactivity.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:

  • Formation of the Naphthalene Ether: Reaction of naphthalene derivatives with appropriate alkylating agents.
  • Synthesis of the Triazole-Pyrimidine Hybrid: Utilizing cyclization reactions under controlled conditions to form the desired triazole and pyrimidine rings.
  • Final Coupling Reaction: Combining the naphthalene ether with the triazole-pyrimidine hybrid through piperazine linkage.

Case Studies

Several studies have investigated compounds similar to this compound:

  • Antiviral Screening: A study highlighted that certain triazole derivatives exhibited EC50 values in the low micromolar range against viral infections in cell cultures .
  • Anticancer Efficacy: Research on related triazole compounds showed effective inhibition of colon carcinoma cell lines with IC50 values ranging from 6.2 μM to 43.4 μM against breast cancer cells .
  • Antimicrobial Testing: Various derivatives demonstrated significant antibacterial activity compared to standard antibiotics like chloramphenicol .

Scientific Research Applications

Chemical Properties and Structure

This compound features a naphthalene moiety linked to a triazole-pyrimidine structure through a piperazine unit. Its chemical formula is C24H26N6OC_{24}H_{26}N_{6}O, and it possesses unique properties due to the presence of multiple heterocycles.

Antiviral Properties

Recent studies indicate that compounds similar to 2-(naphthalen-2-yloxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone exhibit significant antiviral activity. For instance, derivatives of triazoles have been shown to inhibit viral replication in various studies. A compound with a similar scaffold demonstrated an IC50 of 1.1 µM against resistant strains of viruses, suggesting that modifications can enhance efficacy against specific targets .

Anticancer Activity

The compound's structure suggests potential anticancer properties. Triazole and pyrimidine derivatives are known for their ability to interfere with cancer cell proliferation. Research has shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth in animal models. Specific case studies have documented the effectiveness of triazole derivatives in targeting cancer pathways .

Antimicrobial Effects

Compounds with similar structures have also been evaluated for antimicrobial activity. Studies have indicated that certain derivatives exhibit bactericidal effects against various pathogens. For instance, triazole-containing compounds were tested against standard antimicrobial agents and showed promising results, suggesting that this compound could be effective in treating bacterial infections .

Synthesis and Derivatives

The synthesis of this compound involves multi-step reactions starting from simpler precursors. The following table summarizes key synthetic routes:

StepReaction TypeYield (%)Reference
1Esterification80
2Cyclization of thiosemicarbazides52–88
3Reaction with aryl aldehydes74–80

Case Study 1: Antiviral Activity

A recent study evaluated a series of triazole derivatives for their antiviral properties against HIV. Compounds were screened for their ability to inhibit reverse transcriptase activity. The most potent derivative exhibited significant inhibition at low micromolar concentrations .

Case Study 2: Anticancer Efficacy

In vitro studies on breast cancer cell lines demonstrated that triazole-pyrimidine derivatives induced apoptosis through the activation of caspase pathways. The study highlighted the importance of structural modifications in enhancing anticancer activity .

Q & A

Q. What are the standard protocols for synthesizing triazolo-pyrimidine-piperazine derivatives like this compound?

Methodological Answer: Synthesis typically involves multi-step reactions, such as:

  • Step 1 : Formation of the triazolo-pyrimidine core via cyclocondensation of substituted pyrimidines with azides under reflux conditions (e.g., ethanol or xylene at 80–120°C for 12–30 hours) .
  • Step 2 : Introduction of the piperazine moiety using nucleophilic substitution or coupling reactions. For example, reacting the triazolo-pyrimidine intermediate with a piperazine derivative in the presence of a base like KOH .
  • Step 3 : Functionalization with the naphthalen-2-yloxy group via etherification or esterification, often requiring anhydrous conditions and catalysts like DCC (dicyclohexylcarbodiimide) . Key Considerations: Monitor reaction progress with TLC or HPLC, and purify via recrystallization (e.g., DMF/EtOH mixtures) .

Q. How should researchers characterize the structural integrity of this compound?

Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

  • 1H/13C NMR : Confirm substituent positions and hydrogen bonding patterns, particularly for the triazole and pyrimidine rings .
  • X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., π-π stacking in naphthalene systems) .
  • Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns to rule out byproducts .

Q. What preliminary biological assays are recommended for this compound?

Methodological Answer: Prioritize assays aligned with triazolo-pyrimidine bioactivity:

  • Antimicrobial Testing : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria and fungi .
  • Enzyme Inhibition Studies : Screen against kinases or phosphodiesterases via fluorescence-based assays (e.g., ADP-Glo™ kinase assay) .
  • Cytotoxicity Profiling : Employ MTT assays on human cell lines (e.g., HEK293) to establish IC50 values .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production in academic settings?

Methodological Answer:

  • Solvent Optimization : Replace ethanol with DMF or THF to enhance solubility of intermediates .
  • Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂) for coupling steps to reduce reaction time .
  • Microwave-Assisted Synthesis : Apply controlled microwave irradiation (e.g., 100°C, 300W) to accelerate cyclization steps .
  • Byproduct Analysis : Use LC-MS to identify impurities and adjust stoichiometry or purification protocols .

Q. How to resolve contradictions in reported biological activity data for similar compounds?

Methodological Answer:

  • Meta-Analysis Framework : Compare datasets using statistical tools (e.g., ANOVA) to identify variables like assay conditions (pH, temperature) or cell line heterogeneity .
  • Structure-Activity Relationship (SAR) Modeling : Map functional groups (e.g., p-tolyl vs. methoxyphenyl) to activity trends using cheminformatics software (e.g., Schrödinger’s Maestro) .
  • Replicate Key Studies : Repeat conflicting experiments under standardized protocols (e.g., fixed IC50 measurement windows) .

Q. What environmental impact assessment strategies are applicable to this compound?

Methodological Answer: Follow the INCHEMBIOL framework :

  • Fate Analysis : Study hydrolysis/photolysis rates in simulated environmental matrices (e.g., EPA Guideline 835.2120).
  • Ecotoxicology : Conduct Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition assays (OECD 201).
  • Bioaccumulation Potential : Calculate logP values (via HPLC) and model BCF (bioconcentration factor) using EPI Suite™ .

Q. How to design molecular docking studies for this compound’s putative targets?

Methodological Answer:

  • Target Selection : Prioritize kinases (e.g., EGFR) or GPCRs linked to triazolo-pyrimidine activity .
  • Docking Workflow :

Prepare the ligand (protonation states, energy minimization) using OpenBabel.

Grid generation in Autodock Vina centered on active sites (e.g., ATP-binding pocket).

Validate poses with MD simulations (NAMD/GROMACS) to assess binding stability .

  • Experimental Validation : Correlate docking scores with enzymatic inhibition assays .

Methodological Notes

  • Safety Protocols : Adhere to GHS guidelines for handling corrosive/toxic intermediates (e.g., wear FFP3 respirators, avoid dust formation) .
  • Data Reproducibility : Document reaction parameters (e.g., ramp rates, solvent purity) and share raw spectral data via repositories like Zenodo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.